molecular formula C27H36N2O4 B1680518 Repaglinide, (-)- CAS No. 147852-26-4

Repaglinide, (-)-

货号: B1680518
CAS 编号: 147852-26-4
分子量: 452.6 g/mol
InChI 键: FAEKWTJYAYMJKF-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Repaglinide is an oral antihyperglycemic drug used in the treatment of type 2 diabetes mellitus . It is structurally distinct from sulfonylureas but shares a similar mechanism of action by binding to adenosine triphosphate–sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion . Repaglinide can be used as a single agent or in combination with other drugs like metformin .

Scientific Research Applications

  • Nanoparticle Formulation: Repaglinide has been used in microfluidic technology to create repaglinide smart nanoparticles (Rp-Nc) . These nanoparticles have demonstrated improved saturation solubility and dissolution rates compared to raw and commercial tablets . In vivo studies have shown that Rp nanocrystals can significantly decrease blood glucose levels with a good safety profile .
  • Pharmacokinetic Studies: Repaglinide is used in pharmacokinetic studies to assess drug metabolism and elimination . It is rapidly metabolized in the liver and excreted mainly in the bile .
  • Comparative studies: Repaglinide is used in comparative clinical trials to evaluate its efficacy against other medications. For example, one study compared repaglinide to nateglinide, another oral hypoglycemic, and found repaglinide to be more effective in reducing HbA1c values .

Clinical Trial Data

StudyDesignResults
A randomized placebo-controlled trial of repaglinide Phase II multicenter, double-blind, placebo-controlled, randomized, dose-adjustment and maintenance trialRepaglinide significantly reduced HbA1c compared to placebo (-1.7%, P < 0.0001). Fasting plasma glucose and postprandial glucose decreased in the repaglinide group. Repaglinide was well tolerated.
Repaglinide Versus Nateglinide Monotherapy Multicenter, randomized, parallel-group, open-label comparison of repaglinide and nateglinideRepaglinide resulted in significantly greater reductions in HbA1c compared to nateglinide (1.57 vs. 1.04%, P = 0.002). 54% of repaglinide-treated patients had HbA1c < 7% at the end of the study.
Formulation and Optimization of Repaglinide Nanoparticles Microfluidic technology to engineer repaglinide smart nanoparticles (Rp-Nc)Nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12. Rp nanocrystals had a considerably lower IC50 value than that of the raw drug and commercial tablets. Rp nanocrystals demonstrated a significant decrease in blood glucose level.

Dosage and Administration

生物活性

Repaglinide, a non-sulfonylurea insulin secretagogue, is primarily used in the management of Type 2 diabetes mellitus. It acts by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, efficacy in clinical settings, and comparative studies.

Repaglinide functions by inhibiting ATP-sensitive potassium channels (K_ATP channels) on the membrane of pancreatic β-cells. This inhibition leads to cell membrane depolarization, which subsequently opens voltage-gated calcium channels and increases intracellular calcium levels. The rise in calcium concentration stimulates the exocytosis of insulin granules . Unlike sulfonylureas, repaglinide requires the presence of glucose to exert its insulinotropic effects, making it particularly effective for postprandial glucose control .

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.4 hours post-administration. The absolute bioavailability is approximately 56% .
  • Distribution : The volume of distribution is around 31 L following intravenous administration, with over 98% protein binding observed .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to inactive metabolites that are excreted mainly through urine .

Case Study: Repaglinide vs. Placebo

A randomized controlled trial involving 25 diet-treated patients with Type 2 diabetes demonstrated significant improvements in glycemic control with repaglinide treatment over ten weeks:

  • HbA1c Reduction : Decreased by 2.3% relative to placebo (from 7.0% to 4.9%, P<0.002).
  • Fasting Blood Glucose : Reduced by an average of 3.6 mmol/L (P<0.001).
  • Postprandial Blood Glucose : Decreased by 6.4 mmol/L (P<0.001).
  • Adverse Effects : No significant increase in hypoglycemia compared to placebo .

Comparative Study: Repaglinide vs. Nateglinide

In a head-to-head study comparing repaglinide with nateglinide:

  • HbA1c Change : Repaglinide showed a mean reduction of −1.17% compared to −0.81% for nateglinide (P<0.001).
  • Fasting Plasma Glucose : Greater reduction in the repaglinide group (−26 mg/dL vs. −18 mg/dL for nateglinide).
  • Target Achievement : 75% of patients on repaglinide achieved HbA1c <6.9% versus 59% on nateglinide .

Bioavailability Studies

Recent research has explored innovative formulations to enhance the bioavailability and efficacy of repaglinide:

  • A study using a liquisolid compact formula showed significantly improved blood glucose control compared to conventional formulations, indicating potential for better therapeutic outcomes .

Summary Table of Key Findings

ParameterRepaglinideNateglinidePlacebo
HbA1c Reduction-1.17%-0.81%Not applicable
Fasting Plasma Glucose Change-26 mg/dL-18 mg/dLNot applicable
Postprandial Glucose ChangeSignificant decreaseNot reportedNot applicable
Hypoglycemia IncidenceSimilar to placeboLower than repaglinideNot applicable

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing the (-)-enantiomer of repaglinide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis of (-)-repaglinide typically involves chiral chromatography or enzymatic resolution to isolate the enantiomer. Characterization requires techniques like X-ray crystallography, nuclear magnetic resonance (NMR) with chiral shift reagents, and high-performance liquid chromatography (HPLC) using chiral columns. Reproducibility hinges on detailed documentation of reaction conditions (e.g., solvent purity, temperature gradients) and validation against reference standards . For preclinical studies, adherence to NIH guidelines on experimental reporting (e.g., purity verification, spectral data) is critical .

Q. How do the pharmacokinetic properties of (-)-repaglinide differ from the racemic mixture, and what experimental models are suitable for comparative analysis?

  • Methodological Answer : Use in vitro assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption and hepatocyte models for metabolism studies. In vivo comparisons require pharmacokinetic profiling in animal models (e.g., Sprague-Dawley rats) with enantiomer-specific quantification via LC-MS/MS. Statistical analysis (e.g., ANOVA) should compare AUC, Cmax, and t½ between enantiomers .

Q. What molecular mechanisms underlie the insulinotropic activity of (-)-repaglinide, and how can these be validated experimentally?

  • Methodological Answer : Employ patch-clamp electrophysiology to measure KATP channel inhibition in pancreatic β-cells. Validate specificity using siRNA knockdown of SUR1 subunits or competitive binding assays with glibenclamide. Dose-response curves and Schild analysis quantify potency and efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of (-)-repaglinide?

  • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., bioavailability differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios. Validate with crossover studies in animal models under controlled metabolic conditions (e.g., fasting vs. fed states) .

Q. What experimental design optimizes formulation stability for (-)-repaglinide in floating tablet formulations?

  • Methodological Answer : Deploy a d-optimal design (Design-Expert software) to evaluate critical factors: polymer concentration (e.g., HPMC), gas-generating agents, and compression force. Assess outcomes via dissolution testing (USP Apparatus II) and stability studies (ICH guidelines). Model accuracy is validated using R-squared (>0.9), adjusted R-squared, and residual plots .

Q. How can researchers address batch-to-batch variability in (-)-repaglinide synthesis without compromising enantiomeric purity?

  • Methodological Answer : Implement quality-by-design (QbD) principles with risk assessment tools (e.g., Ishikawa diagrams). Monitor critical process parameters (CPPs) like reaction temperature and catalyst loading via PAT (Process Analytical Technology). Use multivariate analysis (PLS regression) to correlate CPPs with critical quality attributes (CQAs) .

Q. What statistical approaches are most robust for analyzing dose-dependent toxicity data of (-)-repaglinide in preclinical models?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use benchmark dose (BMD) modeling for threshold identification, complemented by Kaplan-Meier survival analysis for longitudinal toxicity endpoints .

Q. Methodological Frameworks and Pitfalls

Q. How should researchers formulate hypotheses to investigate (-)-repaglinide’s off-target effects?

  • Answer : Apply the PICOT framework:

  • P opulation: Primary human hepatocytes or animal models.
  • I ntervention: (-)-repaglinide at therapeutic doses.
  • C omparison: Racemic repaglinide or vehicle control.
  • O utcome: Transcriptomic profiling (RNA-seq) for off-target gene expression.
  • T imeframe: Acute (24h) vs. chronic (14-day) exposure.
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are common pitfalls in replicating (-)-repaglinide studies, and how can they be mitigated?

  • Answer : Poorly documented chiral separation protocols and insufficient validation of enantiomeric purity. Mitigation strategies:

  • Pre-register methods on platforms like Protocols.io .
  • Include raw chromatographic data and spectral validation in supplementary materials .

Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for (-)-repaglinide analogs?

  • Answer : Train gradient-boosted decision trees (XGBoost) on datasets combining molecular descriptors (e.g., logP, polar surface area) and in vitro activity data. Validate model generalizability via k-fold cross-validation and external test sets from public repositories (ChEMBL) .

属性

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163818
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147852-26-4
Record name Repaglinide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide, (-)-
Reactant of Route 2
Repaglinide, (-)-
Reactant of Route 3
Repaglinide, (-)-
Reactant of Route 4
Repaglinide, (-)-
Reactant of Route 5
Repaglinide, (-)-
Reactant of Route 6
Repaglinide, (-)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。